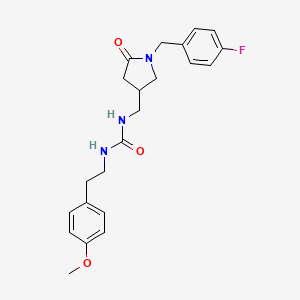

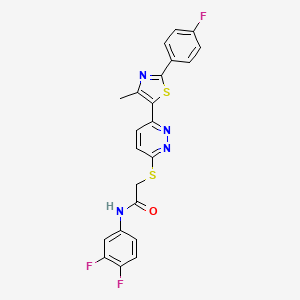

![molecular formula C8H13NO4S B2825545 3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide CAS No. 2247102-42-5](/img/structure/B2825545.png)

3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

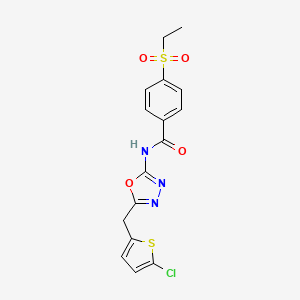

This compound, also known by its IUPAC name 3a-methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide , is a chemical compound with the molecular weight of 219.26 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the reactivity of tetrahydropyrrolo[1,2-b]isothiazole-3(2H)-one 1,1-dioxide framework . This scaffold possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality . The attached 3a-substituent had a significant impact on the course of the explored reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO4S/c1-8-3-2-4-9(8)14(12,13)6(5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) . This indicates the molecular structure of the compound, including the number and arrangement of atoms, as well as the bonds between them.Chemical Reactions Analysis

The compound has shown different reactivity when interacting with various electrophilic and nucleophilic agents . For example, in the reaction with the Wittig reagent triphenylcarbethoxymethylenephosphorane (Ph3P=CHCO2Me), the 3a-methylated one gave the unusual phosphonium betaine .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 219.26 .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Interactions

Reactivity and Chemical Properties

Omelian et al. (2020) studied the reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides, including the 3a-methylated version. They found significant variations in chemical behavior depending on the attached 3a-substituent, impacting reaction courses with electrophilic and nucleophilic agents. Particularly, the 3a-methylated substrate demonstrated unique reactivity with the Wittig reagent, highlighting its distinctive chemical properties (Omelian et al., 2020).

Synthetic Methods and Biological Applications

Schulze and Illgen (1997) reviewed new synthetic methods and biological applications of isothiazole 1,1-dioxide derivatives, discussing their formation and pharmacological importance. Their research indicates the potential of these compounds in stereoselective synthesis and as pharmacological agents (Schulze & Illgen, 1997).

Applications in Synthesis

Cyclic Sulfonamides Synthesis

Greig et al. (2001) explored the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions involving isothiazole 1,1-dioxides. This method has implications for developing pharmacologically relevant compounds (Greig et al., 2001).

Cycloaddition Reactions in Organic Synthesis

Baggi et al. (1995) demonstrated the use of isothiazole 1,1-dioxides in cycloaddition reactions, leading to new synthetic pathways for various organic compounds. This research provides insight into the utility of these compounds in diverse organic syntheses (Baggi et al., 1995).

Preparation of Pharmacologically Important Compounds

The research by Greig et al. (2001) and Baggi et al. (1995) collectively underscores the role of isothiazole 1,1-dioxides in synthesizing pharmacologically significant molecules, highlighting their versatility in organic chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively.

Wirkmechanismus

Target of Action

The compound belongs to the class of tetrahydropyrrolo[1,2-b]isothiazol-3(2h)-one 1,1-dioxides, which are known to interact with a variety of electrophilic and nucleophilic agents .

Mode of Action

The compound possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality . The attached 3a-substituent, in this case, a methyl group, significantly impacts the course of the reactions . For instance, in the reaction with the Wittig reagent triphenylcarbethoxymethylenephosphorane (Ph 3 P=CHCO 2 Me), the 3a-methylated compound gives the unusual phosphonium betaine .

Biochemical Pathways

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the stability of similar compounds, such as sulfonamides, under physiological conditions has been highlighted .

Eigenschaften

IUPAC Name |

3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-8-3-2-4-9(8)14(12,13)6(5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHLKYQHASWNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1S(=O)(=O)C(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

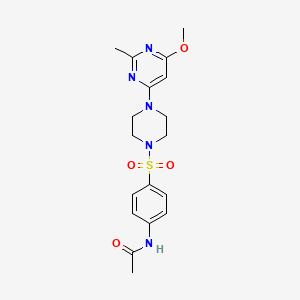

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)

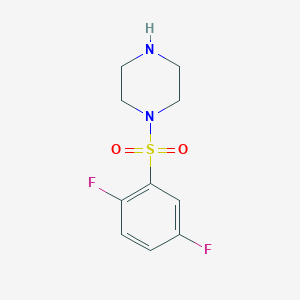

![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B2825469.png)

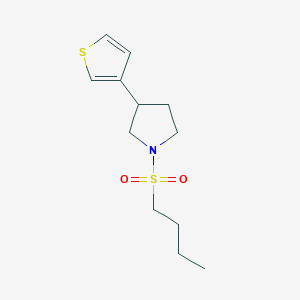

![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)

![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)